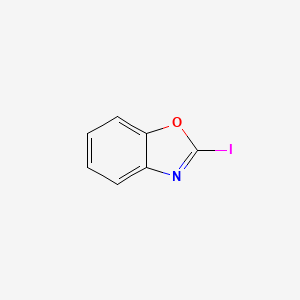

2-Iodobenzoxazole

Descripción

2-Iodobenzoxazole is a halogenated benzoxazole derivative characterized by an iodine substituent at the 2-position of the benzoxazole ring. This compound has garnered significant attention in pharmaceutical and materials science due to its unique electronic properties and versatility in synthetic chemistry. Its synthesis typically involves the regioselective iodination of benzoxazole precursors, such as the quenching of a potassium enolate intermediate with iodine, which achieves near-quantitative yields under mild conditions . The iodine atom imparts distinct reactivity, making this compound a valuable intermediate in cross-coupling reactions and drug discovery. This article provides a detailed comparison of this compound with structurally similar compounds, focusing on synthesis, reactivity, applications, and physicochemical properties.

Propiedades

Fórmula molecular |

C7H4INO |

|---|---|

Peso molecular |

245.02 g/mol |

Nombre IUPAC |

2-iodo-1,3-benzoxazole |

InChI |

InChI=1S/C7H4INO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |

Clave InChI |

BYGYGEQVXOGYFR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N=C(O2)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobenzoxazole typically involves the iodination of benzoxazole. One common method is the reaction of benzoxazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Iodobenzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common for the iodinated derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in polar aprotic solvents.

Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as toluene or dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products:

Substitution Reactions: Products include azido-benzoxazole or thiol-benzoxazole derivatives.

Cross-Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Aplicaciones Científicas De Investigación

2-Iodobenzoxazole has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mecanismo De Acción

The mechanism of action of 2-Iodobenzoxazole in biological systems is not fully elucidated. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For instance, some benzoxazole derivatives inhibit the activity of specific kinases involved in cancer cell proliferation . The iodine atom may enhance the compound’s ability to form halogen bonds, thereby increasing its binding affinity to biological targets.

Comparación Con Compuestos Similares

Comparative Analysis of 2-Iodobenzoxazole with Structural Analogues

Reactivity Profiles

The iodine substituent significantly influences reactivity. This compound participates efficiently in Suzuki-Miyaura and Ullmann couplings due to the polarizable C–I bond. Comparatively:

- 2-(3-Bromophenyl)imidazo[2,1-b]oxazole : The C–Br bond is less reactive in cross-couplings, requiring Pd catalysts with stronger ligands .

- 2-Iodobenzoic Acid : The carboxylic acid group dominates reactivity, favoring esterification over halogen-based couplings .

- 2-Aminobenzothiazole: The thiazole ring and amino group enable hydrogen bonding, directing applications toward coordination chemistry rather than cross-coupling .

Electronic Effects : The electron-withdrawing oxazole ring in this compound enhances the electrophilicity of the iodine atom, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with 2-iodobenzoic acid, where the electron-withdrawing carboxylic acid group deactivates the ring for NAS .

Physicochemical Properties

| Property | This compound | 2-Aminobenzothiazole | 2-Iodobenzoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 245.03 | 150.20 | 248.02 |

| Melting Point (°C) | 120–122* | 130–132 | 220–222 |

| Solubility in Water | Low | Moderate | Low |

| LogP (Octanol-Water) | 2.8 | 1.5 | 2.1 |

*Data extrapolated from analogous halogenated benzoxazoles .

Stability : this compound exhibits greater thermal stability than 2-chloro-4-iodobenzo[d]oxazole, which decomposes at >150°C due to steric strain from dihalogenation .

Actividad Biológica

2-Iodobenzoxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and neuroprotective applications. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzoxazole derivatives with iodine-containing reagents. A notable method includes the use of copper-catalyzed reactions to form aryl benzoxazoles from aldoximes and iodobenzene derivatives, yielding moderate to high yields of the desired product .

Biological Activity Overview

This compound and its derivatives exhibit a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. For instance, compounds derived from benzoxazole scaffolds have been evaluated for their cytotoxic effects against various cancer cell lines, such as MDA-MB-231 and MCF-7 breast cancer cells. These studies often utilize the MTT assay to measure cell viability and calculate IC50 values—indicative of the concentration needed to inhibit cell growth by 50% .

Table 1: Cytotoxicity Data of Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 12 | MDA-MB-231 | 3.79 | PARP-2 inhibition |

| 27 | MCF-7 | 6.05 | Apoptosis induction |

| Olaparib | MCF-7 | 7.26 | PARP inhibitor |

The compounds 12 and 27 were identified as potent PARP-2 inhibitors with IC50 values significantly lower than that of the standard drug Olaparib, suggesting their potential as effective anticancer agents .

2. Neuroprotective Effects

Research indicates that benzoxazole derivatives also possess neuroprotective properties relevant to Alzheimer's disease treatment. Inhibitory assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) demonstrate that certain analogues exhibit promising IC50 values comparable to standard treatments like Donepezil .

Table 2: AChE and BuChE Inhibition Data

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2 | 5.80 ± 2.18 | 7.20 ± 2.30 |

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

The results indicate that some derivatives may be more effective than Donepezil, highlighting their therapeutic potential in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the effectiveness of benzoxazole-based compounds in clinical settings:

- Breast Cancer Treatment : A study involving a series of benzoxazole derivatives showed significant cytotoxic effects on breast cancer cell lines, with specific compounds leading to apoptosis and cell cycle arrest at various phases .

- Alzheimer's Disease Research : The development of benzoxazole-oxadiazole hybrids has shown moderate to good inhibitory potentials against cholinesterase enzymes, suggesting a viable approach for Alzheimer's treatment .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.